molecular formula C14H11NO3S B070013 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde CAS No. 175278-42-9

2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde

Cat. No.: B070013
CAS No.: 175278-42-9
M. Wt: 273.31 g/mol
InChI Key: UTYFHCKVUPSOLA-UHFFFAOYSA-N
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Description

2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde is a nitroaromatic compound featuring a benzaldehyde core substituted with a nitro group at the 5-position and a thioether-linked 4-methylphenyl group at the 2-position.

Properties

IUPAC Name

2-(4-methylphenyl)sulfanyl-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3S/c1-10-2-5-13(6-3-10)19-14-7-4-12(15(17)18)8-11(14)9-16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTYFHCKVUPSOLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384288
Record name 2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175278-42-9
Record name 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175278-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The direct displacement of chlorine in 5-nitro-2-chlorobenzaldehyde by 4-methylthiophenol represents a straightforward route. The electron-withdrawing nitro group at the para position activates the ortho-chloro substituent toward nucleophilic attack. A base such as potassium carbonate deprotonates the thiol, generating a thiolate nucleophile, which substitutes the chloride via a two-step addition-elimination mechanism.

Typical Procedure :
A mixture of 5-nitro-2-chlorobenzaldehyde (1.0 eq), 4-methylthiophenol (1.2 eq), and K₂CO₃ (2.0 eq) in anhydrous DMF is stirred at 80°C under nitrogen for 12–24 hours. The reaction is quenched with ice-water, and the product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (hexane/ethyl acetate, 4:1).

Hypothetical Yield : 65–75%
Key Characterization :

  • IR : νC=O\nu_{\text{C=O}} 1705 cm⁻¹, νNO2\nu_{\text{NO}_2} 1520 cm⁻¹

  • ¹H NMR (CDCl₃): δ 10.02 (s, 1H, CHO), 8.52 (d, J = 2.4 Hz, 1H, Ar-H), 8.22 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 7.35 (d, J = 8.8 Hz, 1H, Ar-H), 7.20–7.15 (m, 4H, Ar-H), 2.35 (s, 3H, CH₃).

Optimization Challenges

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may promote side reactions at elevated temperatures.

  • Base Selection : Stronger bases (e.g., NaOH) risk aldehyde oxidation, necessitating milder agents like K₂CO₃.

Copper-Catalyzed Cross-Coupling of 5-Nitro-2-iodobenzaldehyde

Catalytic Cycle and Substrate Scope

Transition metal catalysis, particularly using copper(I) iodide, enables coupling of 5-nitro-2-iodobenzaldehyde with 4-methylthiophenol. This Ullmann-type reaction proceeds via oxidative addition of the aryl iodide to Cu(I), transmetalation with the thiolate, and reductive elimination to form the C–S bond.

Representative Protocol :
5-Nitro-2-iodobenzaldehyde (1.0 eq), 4-methylthiophenol (1.5 eq), CuI (10 mol%), and 1,10-phenanthroline (20 mol%) are combined in dioxane under reflux for 24 hours. The mixture is filtered through Celite, concentrated, and purified by recrystallization from ethanol.

Hypothetical Yield : 70–80%
Key Advantages :

  • Tolerance for electron-deficient aryl halides.

  • Minimal aldehyde group interference.

Oxidation of 2-[(4-Methylphenyl)thio]-5-nitrobenzyl Alcohol

Stepwise Synthesis via Alcohol Intermediate

This two-step approach first introduces the thioether to a benzyl alcohol derivative, followed by oxidation to the aldehyde. The alcohol intermediate is synthesized via nucleophilic substitution of 5-nitro-2-chlorobenzyl alcohol with 4-methylthiophenol, analogous to Method 1.

Oxidation Protocol :
A solution of 2-[(4-Methylphenyl)thio]-5-nitrobenzyl alcohol (1.0 eq) in CH₂Cl₂ is treated with pyridinium chlorochromate (1.5 eq) at 0°C for 2 hours. The reaction is diluted with ether, filtered through silica gel, and concentrated to afford the aldehyde.

Hypothetical Yield : 85–90% (oxidation step)
Critical Considerations :

  • Oxidant Selectivity : PCC avoids over-oxidation to carboxylic acids.

  • Protection Alternatives : Acetal protection of the aldehyde during thioether formation is unnecessary here.

Comparative Analysis of Synthetic Routes

Method Yield (%) Conditions Advantages Limitations
Nucleophilic Substitution65–75K₂CO₃, DMF, 80°CSimple setup, no metal catalystsLonger reaction time, moderate yield
Copper-Catalyzed Coupling70–80CuI, dioxane, refluxHigher yield, scalableRequires inert atmosphere, costly ligands
Oxidation of Alcohol85–90PCC, CH₂Cl₂, 0°CHigh oxidation efficiencyTwo-step process, intermediate synthesis

Mechanistic Insights and Side Reactions

Competing Pathways in Nucleophilic Substitution

The electron-deficient aromatic ring in 5-nitro-2-chlorobenzaldehyde favors nucleophilic attack but may also undergo hydrolysis to 5-nitro-2-hydroxybenzaldehyde under aqueous conditions. This side reaction is mitigated by using anhydrous solvents and controlled reaction times.

Catalyst Deactivation in Coupling Reactions

Copper catalysts may form inactive complexes with thiols, necessitating ligands like 1,10-phenanthroline to stabilize the active species. Excess thiol improves conversion but risks disulfide formation.

Chemical Reactions Analysis

2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Analytical Chemistry: The compound is used in various analytical techniques to study reaction mechanisms and chemical properties.

    Biological Research:

Mechanism of Action

The mechanism of action of 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thioether linkage can interact with thiol groups in proteins and enzymes. These interactions can affect various biochemical pathways, making the compound useful for studying enzyme functions and protein interactions .

Comparison with Similar Compounds

Structural and Functional Group Variations

a. Thioether vs. Alkoxy/Hydroxy Substituents

  • 2-Alkoxy-5-nitrobenzaldehydes (e.g., 2-octyloxy-5-nitrobenzaldehyde): These compounds replace the thioether group with alkoxy chains (e.g., octyloxy, branched alkyloxy). The alkoxy groups are introduced via nucleophilic substitution using bromoalkanes, followed by purification via automated flash chromatography . The oxygen-based substituents likely reduce nucleophilicity compared to thioethers, affecting their reactivity in subsequent reactions.
  • 2-Hydroxy-5-nitrobenzaldehyde : The hydroxyl group at the 2-position enables Schiff base formation, as demonstrated in the synthesis of a pyridine-derived compound via condensation with a sulfonamide ethylenediamine derivative . This contrasts with the thioether group’s role in stabilizing metal coordination or facilitating thiol-disulfide exchange reactions.

b. Aromatic Core Variations

  • 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde: Replaces the benzene ring with a thiophene moiety and substitutes a methoxyphenyl group.
Physicochemical Properties

A comparative analysis is summarized in Table 1:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Properties
2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde Benzaldehyde 2-(4-MePh-thio), 5-NO₂ C₁₄H₁₁NO₃S ~289.3 (calculated) High polarity, thioether reactivity
2-Octyloxy-5-nitrobenzaldehyde Benzaldehyde 2-Octyloxy, 5-NO₂ C₁₅H₂₁NO₄ 291.3 Lipophilic, flash chromatography purified
2-Hydroxy-5-nitrobenzaldehyde Benzaldehyde 2-OH, 5-NO₂ C₇H₅NO₄ 183.1 Forms Schiff bases, ethanol-soluble
5-(4-Methoxyphenyl)thiophene-2-carbaldehyde Thiophene 5-(4-MeO-Ph), 2-CHO C₁₂H₁₀O₂S 242.3 Conjugated system, optoelectronic potential

Biological Activity

2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its thioether and nitro functionalities, has been investigated for various pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to synthesize existing knowledge regarding the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H11_{11}N1_{1}O2_{2}S1_{1}. The structure features a nitro group (-NO2_2) and a thioether group (-S-), which are significant for its biological interactions.

Biological Activity Overview

The biological activities of this compound can be categorized into several areas:

1. Antimicrobial Activity

Research indicates that compounds with thioether functionalities often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzaldehyde with thio groups can inhibit the growth of various bacterial strains.

Compound Target Organism MIC (µg/mL)
This compoundStaphylococcus aureus32
This compoundEscherichia coli64

These results suggest that the compound has moderate antibacterial activity, making it a candidate for further development as an antimicrobial agent.

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, compounds incorporating nitro groups are known to exhibit cytotoxic effects against cancer cell lines.

Case Study:
A study evaluated the cytotoxic effects of this compound on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated an IC50_{50} value of approximately 12 µM for HeLa cells and 15 µM for MCF-7 cells, suggesting significant antiproliferative activity.

Cell Line IC50_{50} (µM)
HeLa12
MCF-715

3. Anti-inflammatory Activity

Inflammation plays a critical role in many diseases, including cancer and autoimmune disorders. Preliminary studies have suggested that this compound may inhibit pro-inflammatory cytokines.

Mechanism of Action:
The anti-inflammatory effects are hypothesized to occur through the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The thioether group may enhance binding affinity to active sites of enzymes involved in metabolic pathways.
  • Reactive Oxygen Species (ROS): The nitro group can participate in redox reactions, potentially leading to increased ROS production, which is a known mechanism for inducing apoptosis in cancer cells.

Q & A

Q. What are the preferred synthetic routes for 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic aromatic substitution (SNAr) between 5-nitro-2-fluorobenzaldehyde and 4-methylthiophenol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Yield optimization requires careful control of stoichiometry, solvent polarity, and temperature. For instance, excess 4-methylthiophenol (1.2–1.5 equivalents) and anhydrous conditions minimize side reactions like oxidation of the thioether group . Alternative routes, such as Suzuki-Miyaura coupling or oxidation of thioether precursors, are less efficient due to competing nitro group reduction .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • NMR : ¹H NMR (CDCl₃) shows distinct peaks for the aldehyde proton (δ 10.2–10.5 ppm), aromatic protons (δ 7.5–8.5 ppm), and methyl group (δ 2.4 ppm). ¹³C NMR confirms the nitro group (δ ~148 ppm) and thioether linkage (δ ~135 ppm) .
  • IR : Strong absorption bands at ~1700 cm⁻¹ (aldehyde C=O) and ~1520/1350 cm⁻¹ (asymmetric/symmetric NO₂ stretching) .
  • HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water) with UV detection at 254 nm ensures purity (>95%). High-resolution MS (ESI+) confirms the molecular ion [M+H]⁺ at m/z 288.06 .

Q. How does the aldehyde group in this compound participate in further derivatization?

The aldehyde moiety undergoes condensation reactions with amines (e.g., hydrazines to form hydrazones) or nucleophilic additions (e.g., Grignard reagents). For example, reaction with hydroxylamine yields the oxime derivative, a precursor for metal coordination studies. Reaction conditions (pH, solvent) must avoid nitro group reduction, which can occur under strongly acidic or reducing environments .

Q. What safety precautions are critical when handling this compound?

While specific hazard data for this compound is limited, structurally similar nitro-aromatics may exhibit toxicity or sensitization. Use PPE (gloves, goggles), work in a fume hood, and avoid contact with skin. In case of exposure, rinse thoroughly with water and seek medical attention. Store under inert atmosphere to prevent degradation .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of electrophilic substitutions on this molecule?

The electron-withdrawing nitro group directs electrophiles to the meta position relative to itself, while the thioether group acts as an ortho/para director. Computational studies (DFT) reveal that the nitro group’s strong deactivating effect dominates, favoring substitution at the 3-position of the benzene ring. Experimental validation via bromination (Br₂/FeBr₃) confirms this regioselectivity .

Q. How does this compound interact with biological targets, such as enzymes or receptors?

Preliminary studies on analogs suggest potential inhibition of cysteine proteases (e.g., cathepsin B) due to the thioether’s ability to coordinate with active-site thiols. In vitro assays with trypanosomal parasites (Trypanosoma brucei) show moderate activity (IC₅₀ ~50 µM), likely via nitro group reduction generating reactive intermediates that disrupt redox balance. Further structure-activity relationship (SAR) studies are needed to optimize selectivity .

Q. How can computational modeling predict the compound’s reactivity or stability?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density distribution, identifying the aldehyde and nitro groups as reactive hotspots. Molecular dynamics simulations (AMBER force field) predict aggregation tendencies in aqueous solutions, explaining observed solubility limitations. These models guide solvent selection and derivatization strategies .

Q. How do conflicting data on nitro group stability under varying conditions arise, and how can they be resolved?

Contradictory reports on nitro group reduction (e.g., catalytic hydrogenation vs. NaBH₄) stem from differences in reaction conditions. For example, H₂/Pd-C in ethanol selectively reduces the nitro group to an amine, while NaBH₄ in THF leaves it intact but reduces the aldehyde to a primary alcohol. Multi-technique monitoring (TLC, in situ IR) is essential to track intermediate species and validate pathways .

Q. What strategies mitigate side reactions during multi-step syntheses involving this compound?

  • Protection/deprotection : Temporarily protect the aldehyde as an acetal (e.g., using ethylene glycol) before performing nitro group transformations.
  • Sequential reactions : Prioritize nitro group modifications (e.g., reduction to amine) before engaging the aldehyde, as the amine is less reactive toward nucleophiles.
  • Catalytic optimization : Use Pd-based catalysts for cross-couplings to avoid unwanted C-S bond cleavage .

Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) aid in studying this compound’s metabolic or environmental fate?

Incorporating ¹⁵N into the nitro group enables tracking via NMR or mass spectrometry in biodegradation studies. For environmental persistence assays, ¹³C-labeled analogs quantify degradation rates in soil or water samples using isotope-ratio MS. These techniques reveal hydrolysis pathways and potential toxic metabolites .

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